2,4-dichloro-5-cyclohexylpyrimidine
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Overview
Description
2,4-dichloro-5-cyclohexylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a cyclohexyl group at the 5th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-cyclohexylpyrimidine typically involves the stepwise substitution of chlorine atoms on a pre-formed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes selective substitution reactions to introduce the cyclohexyl group at the 5th position. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-cyclohexylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. Reaction conditions typically involve heating in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 2-amino-4-chloro-5-cyclohexylpyrimidine, while coupling with an aryl boronic acid can produce 2,4-diaryl-5-cyclohexylpyrimidine derivatives .
Scientific Research Applications
2,4-dichloro-5-cyclohexylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-fluoropyrimidine
- 2,4-dichloro-5-methylpyrimidine
- 2,4-dichloro-5-phenylpyrimidine
Uniqueness
2,4-dichloro-5-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
1563532-22-8 |
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Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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